![molecular formula C15H24N2O2S B2608287 N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 946291-53-8](/img/structure/B2608287.png)
N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide
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Description
Synthesis Analysis
While specific synthesis details for “N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide” were not found, benzenesulfonamide derivatives have been synthesized and studied for their anticancer and antimicrobial properties . The synthesis of these derivatives involves the “tail approach”, which is based on appending “tails” with different chemical natures to the aromatic or heterocyclic ring owning the zinc-binding sulfonamide groupScientific Research Applications
Photolability and Decomposition
Research into the photolability of sulfamethoxazole, a compound structurally similar to "N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide", has revealed that it decomposes under acidic conditions, producing various photoproducts through photoisomerization. These findings highlight the importance of understanding the photostability of sulfonamides in pharmaceutical contexts (Wei Zhou & D. Moore, 1994).
Synthesis and Characterization
The synthesis and characterization of sulfonamide derivatives have shown promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies underscore the potential for developing new therapeutic agents based on the structural modification of sulfonamides (Ş. Küçükgüzel et al., 2013).
Antimetastatic Activity
Ureido-substituted benzenesulfonamides have demonstrated significant inhibition of carbonic anhydrase IX, a tumor-associated enzyme, offering a novel approach to antimetastatic drug development. This research suggests a potential pathway for the treatment of metastatic cancer, highlighting the therapeutic versatility of sulfonamide derivatives (F. Pacchiano et al., 2011).
Conformational Analysis
A rotational spectroscopy study on benzenesulfonamides and their derivatives provided insights into their molecular conformations, which are crucial for understanding their biological activity and interactions with biomolecules. This research aids in the rational design of sulfonamide-based drugs by elucidating the structural requirements for activity (Annalisa Vigorito et al., 2022).
properties
IUPAC Name |
N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-13(2)17-10-8-14(9-11-17)12-16-20(18,19)15-6-4-3-5-7-15/h3-7,13-14,16H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJKSETUSISKNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide |
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